N-benzylhydroxylamine
Overview
Description
N-Benzylhydroxylamine is a N-substituted-hydroxylamine . It has been identified as a potential pharmacological agent in the prevention and progression of acrolein-induced damage to the retinal pigment epithelium .
Synthesis Analysis
N-Benzylhydroxylamine can be synthesized from dibenzylamine in a two-step process . A method for synthesizing N-benzylhydroxylamine hydrochloride in industrial production has been reported . This method involves mixing an oxidant, diphenylamine, and an organic solvent under the action of tungstate to obtain C-phenyl-N-benzyl nitrone. The C-phenyl-N-benzyl nitrone is then mixed with MTBE and hydroxylamine hydrochloride methyl alcohol to obtain N-benzylhydroxylamine hydrochloride .
Molecular Structure Analysis
The molecular formula of N-Benzylhydroxylamine is C7H9NO . The InChI string is InChI=1S/C7H9NO/c9-8-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2 . The Canonical SMILES string is C1=CC=C (C=C1)CNO .
Chemical Reactions Analysis
N-Benzylhydroxylamine participates in the ring opening of (2 S,3 R)-1,2-epoxy-4-penten-3-ol . More detailed information about its chemical reactions can be found in the relevant papers .
Physical And Chemical Properties Analysis
N-Benzylhydroxylamine has a molecular weight of 123.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass is 123.068413911 g/mol . The Monoisotopic Mass is 123.068413911 g/mol . The Topological Polar Surface Area is 32.3 Ų . The Heavy Atom Count is 9 .
Scientific Research Applications
Synthesis of Primary Amines
N-benzylhydroxylamine: is utilized in the synthesis of primary amines from alkyl halides or olefinic compounds. This process involves the use of N-benzylhydroxylamine and 2-fluoro-1-methylpyridinium p-toluenesulfonate, providing a novel method for amine preparation .
Large-Scale Preparation
A high-yielding, practical two-step procedure exists for the preparation of N-benzylhydroxylamine starting from dibenzylamine. This method is scalable and can be conveniently carried out on a laboratory scale greater than 0.5 mol, indicating its potential for large-scale production .
Precursor for Aminocyclopentitol Derivatives
N-benzylhydroxylamine hydrochloride: may be used in the preparation of precursors to previously unknown aminocyclopentitol derivatives. These derivatives are important in the synthesis of hydroxy functionalized 4-exo-ethoxycarbonyl-3-oxa-2-azabicyclo[3.3.0]octane systems .
1,3-Dipolar Cycloaddition Reactions
The compound is involved in 1,3-dipolar cycloaddition reactions. N-benzylhydroxylamine can be used to generate N-benzylnitrones , which are intermediates in these reactions. This application is crucial for the synthesis of various organic compounds .
Secondary Amine Oxidation
N-benzylhydroxylamine: plays a role in the oxidation of secondary amines. This chemical reaction is significant in the field of organic synthesis, where the oxidation state of a compound can drastically change its reactivity and properties .
Nitrone Hydrolysis
The hydrolysis of nitrones to produce N-benzylhydroxylamine is another important application. This process is part of a broader range of reactions that are essential for the synthesis of various organic molecules .
Safety and Hazards
Future Directions
O-Benzoylhydroxylamines, which are similar to N-Benzylhydroxylamines, have been identified as a versatile electrophilic aminating reagent for transition metal-catalyzed C–N bond-forming reactions . This suggests that N-Benzylhydroxylamines could also be used in similar reactions. The development of umpolung strategy-based aminative difunctionalization reactions is predicted for the future, which could lead to the discovery of novel N-containing drugs and valuable chemical compounds .
Mechanism of Action
Target of Action
N-Benzylhydroxylamine is a N-substituted-hydroxylamine . It primarily targets arylamine molecules and plays a crucial role in the construction of 1,2,5-trisubstituted imidazoles .
Mode of Action
The compound interacts with its targets through a unique process known as α-C (sp3)–H activation strategy . This process involves the use of N-benzylhydroxylamine hydrochloride as a “C1N1 synthon” in a [2+2+1] cyclization . The key to this process lies in capturing arylamines by in situ generated novel acyl ketonitrone intermediates . Subsequent tautomerization activates the α-C (sp3)–H of N-benzylhydroxylamines, breaking through its inherent reaction mode and achieving N, α-C site-selective cyclization .
Biochemical Pathways
N-Benzylhydroxylamine affects the biochemical pathway involved in the synthesis of 1,2,5-trisubstituted imidazoles . This process is significant for the construction of complex molecules and allows for scale-up synthesis and late-stage modification .
Pharmacokinetics
Its use in the synthesis of complex molecules suggests that it may have significant bioavailability .
Result of Action
The action of N-Benzylhydroxylamine results in the construction of 1,2,5-trisubstituted imidazoles . This is achieved through the novel process of α-C (sp3)–H activation strategy .
properties
IUPAC Name |
N-benzylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-8-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCDXCQFSONNDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383181 | |
Record name | N-benzylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylhydroxylamine | |
CAS RN |
622-30-0 | |
Record name | Benzylhydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-benzylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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